molecular formula C8H8BrN3 B3294115 (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine CAS No. 886371-82-0

(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine

Cat. No.: B3294115
CAS No.: 886371-82-0
M. Wt: 226.07 g/mol
InChI Key: WSBKXCWOMDDXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can proceed under different conditions to yield various products. For instance, in toluene, the reaction can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), resulting in the formation of N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination can occur when only TBHP is added, leading to the formation of 3-bromoimidazopyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The reaction conditions often involve solvents like toluene or ethyl acetate and may require mild temperatures and metal-free conditions .

Major Products

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazopyridines, depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBKXCWOMDDXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261744
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-82-0
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoimidazo[1,2-a]pyridine-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 7-Bromo-2-chloromethyl-imidazo[1,2-a]pyridine (0.325 g, 1.326 mmol) in methanol (5 mL), NH3 gas is purged at 0° C. for 30 minutes. The reaction is allowed to stir at room temperature for 16 hours. The solvent is concentrated to afford the title compound (0.315 g). 1H-NMR (400 MHz, DMSO-d6) δ: 4.15 (s, 2H), 7.12-7.15 (dd J1=1.96 Hz, J2=7.24 Hz, 1H), 7.90 (s, 1H), 8.03 (s, 1H), 8.32 (bs, 2H), 8.61 (d, J=7.2 Hz, 1H). LC-MS (m/z): [M+H]=225.9.
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Reactant of Route 2
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Reactant of Route 3
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Reactant of Route 4
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Reactant of Route 5
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine
Reactant of Route 6
(7-Bromoimidazo[1,2-A]pyridin-2-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.